5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride
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Overview
Description
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride is a heterocyclic compound that contains both triazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a diazepine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group.
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Contains a pyrazine ring instead of a diazepine ring.
Uniqueness
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11ClN4 |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-4-6-9-8-5-10(6)3-1;/h5,7H,1-4H2;1H |
InChI Key |
BVGPKFOMQOLBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=CN2C1.Cl |
Origin of Product |
United States |
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